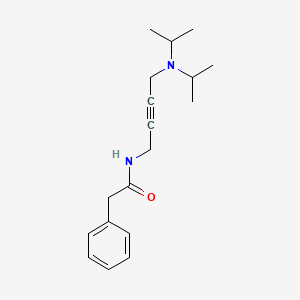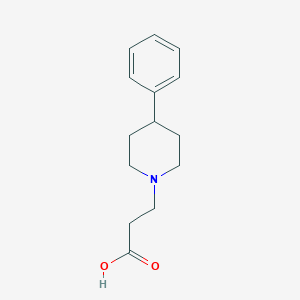![molecular formula C22H14ClN5OS B2993916 2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891128-17-9](/img/structure/B2993916.png)
2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H14ClN5OS and its molecular weight is 431.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Preparation of the thiophene derivative.
Formation of the triazole ring via cyclization reactions.
Subsequent functionalization to attach the pyridazine and phenyl groups.
The specific reaction conditions may include the use of catalysts, solvents such as dichloromethane or acetonitrile, and temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial-scale synthesis of this compound may involve more optimized and efficient methods to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and automated purification systems are often employed to scale up the production process.
化学反応の分析
Types of Reactions: 2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen substitution reactions, particularly involving the chloro group, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution reactions may use reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidizing the thiophene ring might yield sulfone derivatives, while reduction could lead to dechlorination or modification of the triazole ring.
Scientific Research Applications: this compound has various applications across multiple scientific disciplines:
Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Studied for its reactivity and potential to form novel compounds.
Biology:
Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Used in the development of biological probes and molecular imaging agents.
Medicine:
Potential lead compound in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.
Explored for its pharmacokinetic and pharmacodynamic properties.
Industry:
Utilized in the production of specialty chemicals and materials with unique properties.
Potential application in the development of advanced materials for electronics and nanotechnology.
Mechanism of Action: The mechanism of action of this compound varies depending on its specific application. Generally, it interacts with molecular targets through:
Binding to specific enzymes or receptors, potentially inhibiting or activating their functions.
Modulating signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
Its molecular targets may include kinases, proteases, and other critical proteins involved in disease progression.
Comparison with Similar Compounds: Compared to similar compounds, this compound stands out due to its unique combination of functional groups and potential applications. Similar compounds might include:
Derivatives with different halogen substitutions (e.g., 2-bromo or 2-iodo variants).
Compounds with modifications to the thiophene or triazole rings.
Analogs with alternative aromatic or heteroaromatic substitutions.
特性
IUPAC Name |
2-chloro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5OS/c23-17-5-2-1-4-16(17)22(29)24-15-9-7-14(8-10-15)18-11-12-20-25-26-21(28(20)27-18)19-6-3-13-30-19/h1-13H,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBZVCQYAXWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2993835.png)
![6-Tert-butyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2993836.png)
![2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2993838.png)



![2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2993845.png)

![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)




